molecular formula C8H9NO2 B13350746 (S)-2-(Pyridin-2-yl)propanoic acid

(S)-2-(Pyridin-2-yl)propanoic acid

Cat. No.: B13350746
M. Wt: 151.16 g/mol
InChI Key: FAHOLXKLEQTYTL-LURJTMIESA-N
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Description

(S)-2-(Pyridin-2-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyridin-2-yl)propanoic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of pyridine-2-carboxaldehyde with a chiral auxiliary, followed by reduction and subsequent hydrolysis to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic resolution. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid, while reduction could produce 2-(pyridin-2-yl)propanol.

Scientific Research Applications

(S)-2-(Pyridin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (S)-2-(Pyridin-2-yl)propanoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)acetic acid
  • 2-(Pyridin-2-yl)butanoic acid
  • 2-(Pyridin-2-yl)ethanol

Uniqueness

(S)-2-(Pyridin-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both a pyridine ring and a propanoic acid moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(2S)-2-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C8H9NO2/c1-6(8(10)11)7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11)/t6-/m0/s1

InChI Key

FAHOLXKLEQTYTL-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)C(=O)O

Canonical SMILES

CC(C1=CC=CC=N1)C(=O)O

Origin of Product

United States

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